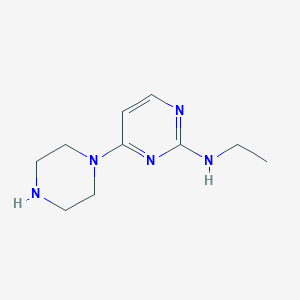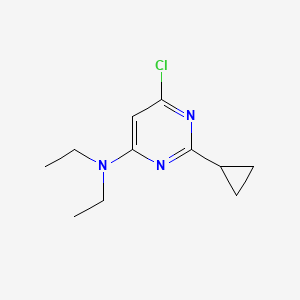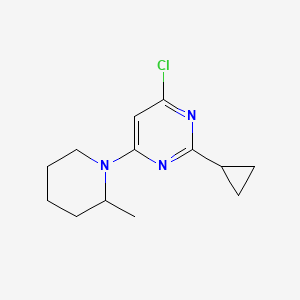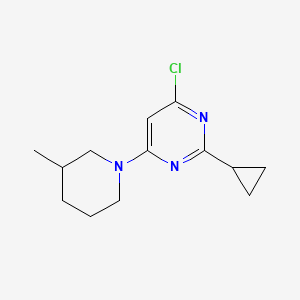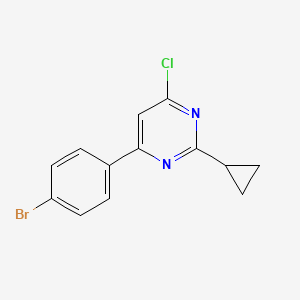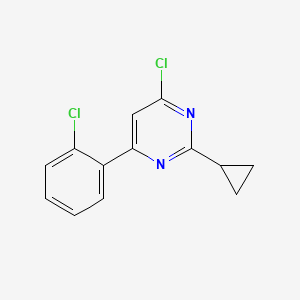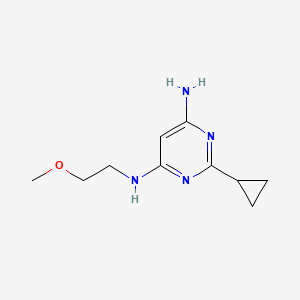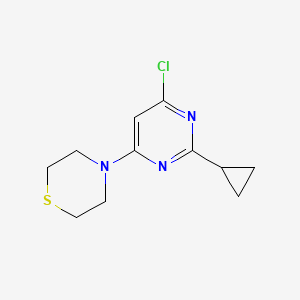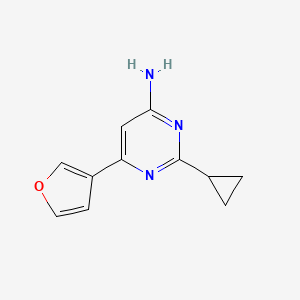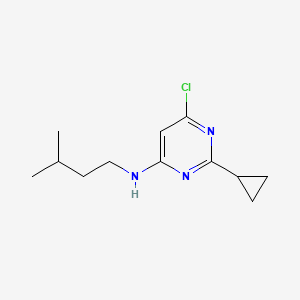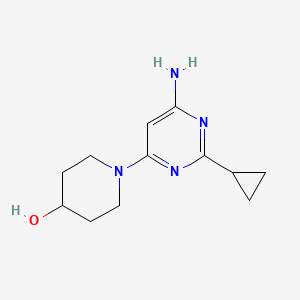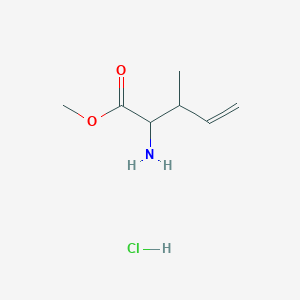
Methyl 2-amino-3-methylpent-4-enoate hydrochloride
説明
“Methyl 2-amino-3-methylpent-4-enoate hydrochloride” is a chemical compound with the CAS Number: 1427378-65-1 . It has a molecular weight of 179.65 . The IUPAC name for this compound is “methyl 2-amino-3-methylpent-4-enoate hydrochloride” and its Inchi Code is 1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H .
Molecular Structure Analysis
The Inchi Code for “Methyl 2-amino-3-methylpent-4-enoate hydrochloride” is 1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-3-methylpent-4-enoate hydrochloride” is a powder . The compound is stored at a temperature of 4 degrees .科学的研究の応用
Synthesis of Unnatural α-Amino Acid Derivatives
Methyl 2-amino-3-methylpent-4-enoate hydrochloride has been utilized in the synthesis of highly substituted unnatural α-amino esters through a palladium-catalyzed three-component coupling method. This method involves the use of boronic acids and allenes along with ethyl iminoacetate, relying on the umpolung (reversal of polarity) of mono-π-allylpalladium complexes. Such synthetic routes afford tetrahydropyridines featuring an α-amino ester group, showcasing the compound's utility in creating complex molecular architectures (Hopkins & Malinakova, 2007).
Anticancer Drug Synthesis
Methyl 2-amino-3-methylpent-4-enoate hydrochloride serves as a precursor in synthesizing amino acetate functionalized Schiff base organotin(IV) complexes, which exhibit significant in vitro cytotoxicity against various human tumor cell lines. These organotin complexes demonstrate the potential of methyl 2-amino-3-methylpent-4-enoate hydrochloride in the development of new anticancer drugs, highlighting its role in medicinal chemistry (Basu Baul et al., 2009).
Neuroprotective Agents
Investigations into methyl 2-amino-3-methylpent-4-enoate hydrochloride's applications have led to its use in synthesizing potent inhibitors of kynurenine-3-hydroxylase, a therapeutic target for neuroprotective agents. Compounds derived from it have been identified as the most potent inhibitors of this enzyme, providing a new avenue for treating neurodegenerative diseases (Drysdale et al., 2000).
Allylindation in Aqueous Media
The compound's reactivity has been explored in allylindation reactions in aqueous media, offering a method for synthesizing methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. This showcases its versatility in organic synthesis, particularly in the formation of compounds with intricate structural features (Bennett & Paquette, 2003).
Synthesis of Methyl (E)-2-[(3S,4S)-4-Hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate
This compound has been synthesized starting from L-tartaric acid, leading to novel structures through substitution reactions. The process demonstrates the compound's role in generating molecules with potential biological activity, underlining its importance in synthetic organic chemistry (Gimalova et al., 2013).
Safety And Hazards
The safety information for “Methyl 2-amino-3-methylpent-4-enoate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used .
特性
IUPAC Name |
methyl 2-amino-3-methylpent-4-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIXEKYKBTKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methylpent-4-enoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)
